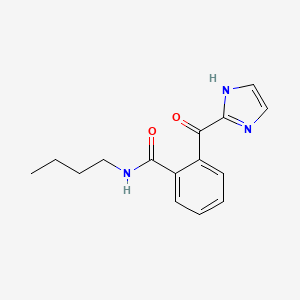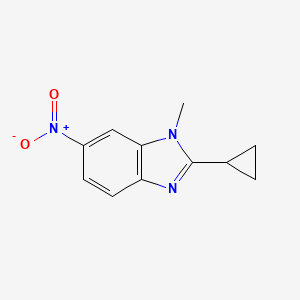![molecular formula C15H10Cl2N2 B12941202 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-83-4](/img/structure/B12941202.png)
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at positions 5 and 7 enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction yields the corresponding C−C coupled and cyclized products, which are then aromatized to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and efficient reaction conditions is crucial to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-f]phenanthridine core.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as NaBH4 or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-f]phenanthridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Scientific Research Applications
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features.
Imidazo[1,2-f]phenanthridine: The parent compound without chlorine substitutions.
Uniqueness: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of chlorine atoms at positions 5 and 7, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
38040-83-4 |
|---|---|
Molecular Formula |
C15H10Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-7-12-10-3-1-2-4-11(10)15-18-5-6-19(15)14(12)13(17)8-9/h1-4,7-8H,5-6H2 |
InChI Key |
LKBIFEBFYHTKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3Cl)Cl)C4=CC=CC=C4C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)




![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)

![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
